molecular formula C15H20O3 B021202 Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate CAS No. 101498-88-8

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Cat. No. B021202
M. Wt: 248.32 g/mol
InChI Key: AEGOOHDAUMBYHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate involves multi-step processes, starting from readily available precursors. For example, the synthesis of cyclic amino acid esters from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt involves intramolecular lactonization reactions, showcasing the complexity and precision required in chemical synthesis processes (Moriguchi et al., 2014).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the conformation and molecular interactions within compounds. Studies on alkyl 3-oxo-2-(tri­phenyl­phospho­ranyl­idene)­butyrates reveal preferred conformations due to attractive and repulsive intramolecular interactions, indicating how structural features influence molecular behavior (Castañeda et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate-like compounds often exhibit regioselectivity and can undergo transformations such as cycloadditions, esterifications, and reductions. For instance, the asymmetric reduction of 3-aryl-3-keto esters by Rhizopus species highlights the enantioselective potential of microbial reductions for producing specific alcohol enantiomers (Salvi & Chattopadhyay, 2006).

Physical Properties Analysis

The physical properties of compounds similar to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The crystal structure and polymorphism studies provide insights into the stability, solubility, and formulation strategies for these compounds, as seen in polymorphic forms of investigational pharmaceutical compounds (Vogt et al., 2013).

Scientific Research Applications

  • Studying the Vinylogous Anomeric Effect : It is used for examining the vinylogous anomeric effect in 3-alkyl-2-chlorocyclohexanone oximes and oxime ethers (Denmark, Dappen, Sear, & Jacobs, 1990).

  • Elucidating Electronic Structures in Gold Complexes : The compound plays a role in elucidating the electronic structures of square-planar gold complexes containing 1,2-Di(4-tert-butylphenyl)ethylene (Kokatam et al., 2007).

  • Synthesis of Azoles with Sterically Hindered Phenol Residues : It is utilized in synthesizing azoles that contain sterically hindered phenol residues (Kelarev, Shvekhgeimer, Koshelev, Shvekhgeimer, & Lunin, 1984).

  • Assay Methods for Enantiomeric Purity of Ketones : This compound is used in assay methods to determine the enantiomeric purity of ketones (Overman & Rishton, 2003).

  • As an Antihypertensive Indole Derivative : It is known for its beta-adrenergic receptor antagonist and vasodilating activity, making it an antihypertensive indole derivative (Kreighbaum, Matier, Dennis, Minielli, Deitchman, Perhach, Comer, 1980).

  • Synthesizing Edeine Analogs : Ethyl (3R,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, related to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, are useful for synthesizing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

  • Quantitative Measurement in Bioanalytical Methods : A developed RP-HPLC method for Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazo)-5-yl-3-oxopropanoate provides a rapid and selective method for quantitative measurement of acetylcholine (Nemani, Shard, & Sengupta, 2018).

  • Potential Use as a Fungicide and Bactericide : Ethyl 3-(4'-methylphenyl)-3-oxopropanoate has shown potential as a fungicide and bactericide (Ahluwalia, Dutta, & Sharma, 1986).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, the specific safety and hazards for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate are not found in the literature .

Future Directions

The future directions for research on Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for its potential applications .

properties

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGOOHDAUMBYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373828
Record name ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

CAS RN

101498-88-8
Record name ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101498-88-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Mugnaini, A Brizzi, R Mostallino, MP Castelli… - Bioorganic & Medicinal …, 2020 - Elsevier
Positive allosteric modulators (PAMs) of GABA B receptor represent an interesting alternative to receptor agonists such as baclofen, as they act on the receptor in a more physiological …
Number of citations: 2 www.sciencedirect.com

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